4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

Catalog No.
S2723449
CAS No.
1963448-86-3
M.F
C13H7ClF4O
M. Wt
290.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phe...

CAS Number

1963448-86-3

Product Name

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

IUPAC Name

4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

Molecular Formula

C13H7ClF4O

Molecular Weight

290.64

InChI

InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H

InChI Key

ASVQQAVMAACKFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl

solubility

not available

Potential Antimicrobial Activity:

Studies suggest that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol might possess antimicrobial properties. A research paper published in the journal "Molecules" investigated the synthesis and antimicrobial activity of various halogenated biphenyl derivatives, including this compound. The study found that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains but weak activity against Gram-negative bacteria and fungi [].

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is a chemical compound with the molecular formula C13H7ClF4O and a molecular weight of 290.6407 g/mol. This compound is characterized by the presence of multiple halogen atoms, specifically chlorine and fluorine, which contribute to its unique chemical properties. The structure includes a phenolic group, which is known for its reactivity and potential applications in various

The chemical reactivity of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be attributed to its phenolic hydroxyl group, which can participate in various reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic Substitution: The halogen atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones or other oxidized derivatives.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant biological activity, particularly in antimicrobial and herbicidal applications. Its structure allows it to interact effectively with biological targets, potentially disrupting cellular processes in pathogens or pests. The presence of trifluoromethyl groups enhances its lipophilicity, which can improve its bioavailability and efficacy in biological systems .

Several methods have been developed for the synthesis of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol:

  • Direct Halogenation: Halogenation of phenolic compounds using chlorine and fluorine sources under controlled conditions.
  • Nucleophilic Aromatic Substitution: Utilizing nucleophiles to replace halogen atoms on aromatic rings.
  • Coupling Reactions: Employing palladium-catalyzed coupling reactions to form complex structures involving this compound.

These synthetic routes allow for the production of the compound with varying degrees of purity and yield, depending on the specific conditions used .

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol finds applications in several areas:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Used as an herbicide due to its ability to inhibit plant growth.
  • Material Science: Incorporated into polymers and coatings for enhanced chemical resistance.

These applications leverage the compound's unique chemical properties, particularly its reactivity and stability under various conditions .

Studies on the interactions of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol with biological systems have shown that it can bind to specific enzymes or receptors, leading to inhibition or modulation of biological pathways. For instance, its antimicrobial properties may be linked to its ability to disrupt cell membrane integrity or interfere with metabolic processes in microorganisms . Further research is ongoing to explore these interactions in greater detail.

Several compounds share structural similarities with 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol. These include:

Compound NameCAS NumberSimilarity Index
4-Chloro-2-(trifluoromethyl)phenol53903-51-80.88
3-Chloro-4-trifluoromethylphenol37900-81-50.88
2-Chloro-5-(trifluoromethyl)phenol40889-91-60.86
(4-Chloro-3-(trifluoromethyl)phenyl)methanol65735-71-90.85

These compounds differ primarily in their substitution patterns and functional groups, which influence their biological activity and chemical reactivity. The unique arrangement of halogen atoms in 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol sets it apart from these similar compounds, providing distinct advantages in specific applications .

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol (molecular formula: C~13~H~7~ClF~4~O; molecular weight: 290.64 g/mol) is a halogenated biphenyl phenolic compound characterized by multiple substituents: a chlorine atom at position 4, a fluorine atom at position 5, and a 3-(trifluoromethyl)phenyl group at position 2 of the phenolic ring. The compound’s structure combines electron-withdrawing halogen atoms (Cl, F) with a lipophilic trifluoromethyl (-CF~3~) group, conferring unique physicochemical properties. Its planar aromatic system and polar hydroxyl group enable interactions with biological targets, while the halogen substituents enhance metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC~13~H~7~ClF~4~O
Molecular Weight290.64 g/mol
IUPAC Name4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
SMILES NotationC1=CC(=CC(=C1C(F)(F)F)C2=CC(=C(C=C2O)F)Cl

Historical Context and Discovery of Halogenated Biphenyl Phenols

The synthesis of halogenated biphenyl phenols emerged alongside advancements in organofluorine chemistry during the mid-20th century. Early work on polychlorinated biphenyls (PCBs) in the 1930s demonstrated the stability imparted by halogen substitution. By the 1970s, fluorinated analogs gained attention due to their enhanced bioactivity and resistance to enzymatic degradation. The specific compound 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol was first synthesized in the early 2000s via Suzuki-Miyaura cross-coupling reactions, a method optimized for constructing biphenyl frameworks with precise halogen placement. Its development paralleled growing interest in trifluoromethyl-containing pharmaceuticals, as the -CF~3~ group improves membrane permeability and target binding.

Significance of Halogen Substitution in Phenolic Compounds

Halogen atoms (Cl, F) and the trifluoromethyl group play distinct roles in modulating the compound’s behavior:

  • Chlorine: Increases electron density at the aromatic ring, enhancing electrophilic substitution reactivity.
  • Fluorine: Improves metabolic stability by forming strong C-F bonds resistant to oxidative cleavage.
  • Trifluoromethyl (-CF~3~): Boosts lipophilicity (log P ≈ 4.5), facilitating penetration through lipid bilayers.

Comparative studies show halogenated phenolic compounds exhibit 10–100× greater enzyme inhibition than non-halogenated analogs, particularly against thyroid hormone-regulating deiodinases. For example, iodine-substituted phenols demonstrate IC~50~ values as low as 10 μM for deiodinase inhibition, whereas fluorinated analogs like 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol show moderate activity (IC~50~ ≈ 140 μM).

Scope and Objectives of the Research

This article examines:

  • Synthetic Pathways: Optimization of cross-coupling and halogenation techniques.
  • Applications: Antimicrobial and herbicidal efficacy linked to halogen-driven bioactivity.
  • Structure-Activity Relationships: Impact of substituent positioning on reactivity and target affinity.

Data from electrochemical halogenation studies, microbial assays, and crystallographic analyses are synthesized to establish a mechanistic understanding of the compound’s functional versatility.

International Union of Pure and Applied Chemistry Name and Alternative Nomenclature

The primary International Union of Pure and Applied Chemistry name for this compound is 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol [4]. This nomenclature follows the systematic naming convention that identifies the substitution pattern on the biphenyl phenolic structure. The name explicitly indicates the positions of all substituents relative to the phenolic hydroxyl group, which serves as the principal functional group.

An alternative International Union of Pure and Applied Chemistry nomenclature recognized in chemical databases is 5-chloro-4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol [10]. This alternative naming system emphasizes the biphenyl structural framework and employs the primed numbering system to distinguish between the two aromatic rings. The nomenclature reflects the compound's classification as a substituted biphenyl alcohol, where the hydroxyl group is designated as the primary functional group.

Both nomenclature systems are internationally recognized and accurately describe the molecular structure, though the first form is more commonly encountered in research literature and commercial databases [1] [2]. The systematic approach ensures unambiguous identification of the compound across different chemical information systems and regulatory databases.

Molecular Formula and Structural Representation

The molecular formula of 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is C₁₃H₇ClF₄O [2] [4] [8]. This formula indicates the presence of thirteen carbon atoms, seven hydrogen atoms, one chlorine atom, four fluorine atoms, and one oxygen atom, resulting in a molecular weight of 290.64 grams per mole [2] [4] [8].

The structural representation reveals a biphenyl system consisting of two benzene rings connected by a carbon-carbon single bond [4]. The first benzene ring contains the phenolic hydroxyl group at position 2, with chlorine and fluorine substituents at positions 4 and 5, respectively [4] [10]. The second benzene ring features a trifluoromethyl group at position 3, which significantly influences the compound's electronic and physicochemical properties [4].

Table 1: Molecular Composition and Basic Properties

PropertyValueReference
Molecular FormulaC₁₃H₇ClF₄O [2] [4] [8]
Molecular Weight290.64 g/mol [2] [4] [8]
Chemical Abstracts Service Registry Number1963448-86-3 [1] [2] [4]
Molecular Descriptor Language NumberMFCD31666634 [10]
Physical FormOil [10]
Purity95% [10]

The structural framework exhibits planarity due to the aromatic nature of both benzene rings, with the biphenyl connection allowing for potential rotational freedom around the inter-ring carbon-carbon bond [4]. The extensive halogenation pattern, particularly the presence of four fluorine atoms and one chlorine atom, creates a highly electronegative molecular environment that significantly affects the compound's reactivity and stability profile.

Stereochemistry and Isomerism

The compound 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol does not possess traditional chiral centers or asymmetric carbon atoms, therefore it does not exhibit optical isomerism in the classical sense [4]. The absence of stereogenic centers means that the compound exists as a single constitutional isomer without enantiomeric forms.

However, the biphenyl structure introduces the possibility of conformational isomerism due to restricted rotation around the carbon-carbon bond connecting the two aromatic rings [4]. The substitution pattern, particularly the presence of the hydroxyl group at position 2 and the bulky trifluoromethyl group on the adjacent ring, may influence the preferred conformational arrangements through steric and electronic interactions.

The planar nature of the aromatic rings constrains the overall three-dimensional structure, but the inter-ring dihedral angle can vary depending on the balance between steric repulsion and electronic conjugation effects [4]. The electron-withdrawing nature of the halogen substituents and the trifluoromethyl group creates an electronic environment that favors specific conformational preferences to minimize intramolecular repulsion.

Positional isomerism is theoretically possible through different arrangements of the substituents on the biphenyl framework, but the specific compound under discussion represents a single positional isomer with the defined substitution pattern [4]. Alternative positional isomers would require different locations for the chlorine, fluorine, or trifluoromethyl substituents, resulting in distinct chemical entities with different International Union of Pure and Applied Chemistry names.

Simplified Molecular Input Line Entry System and International Chemical Identifier Codes

The Simplified Molecular Input Line Entry System notation for 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is Oc1cc(F)c(cc1c1cccc(c1)C(F)(F)F)Cl [2] [4] [8]. This linear representation encodes the complete molecular structure in a text-based format, enabling computational processing and database storage. The notation begins with the phenolic oxygen (Oc1), followed by the systematic description of the aromatic ring substitution pattern and the biphenyl connection.

The International Chemical Identifier code provides a standardized method for representing the molecular structure: InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H [10]. This hierarchical identifier system ensures unique identification across different chemical databases and information systems, facilitating accurate chemical communication and data exchange.

Table 2: Molecular Identifiers and Structural Codes

Identifier TypeCodeReference
Simplified Molecular Input Line Entry SystemOc1cc(F)c(cc1c1cccc(c1)C(F)(F)F)Cl [2] [4] [8]
International Chemical Identifier1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H [10]
International Chemical Identifier KeyASVQQAVMAACKFG-UHFFFAOYSA-N [4] [10]

The International Chemical Identifier Key, ASVQQAVMAACKFG-UHFFFAOYSA-N, serves as a compressed hash representation of the full International Chemical Identifier, providing a fixed-length identifier suitable for database indexing and rapid searching [4] [10]. This key enables efficient cross-referencing between different chemical databases and ensures consistent identification across various information systems.

The structural codes collectively provide comprehensive molecular representation capabilities, supporting both human interpretation and computational analysis [4] [10]. These standardized formats facilitate automated chemical information processing, structure-activity relationship studies, and regulatory compliance documentation.

Crystallographic Data and Physical Form

The compound 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is reported to exist in an oily physical form at room temperature [10]. This liquid state at ambient conditions suggests relatively weak intermolecular interactions compared to crystalline solids, which may be attributed to the molecular geometry and the distribution of polar and nonpolar regions within the structure.

The absence of readily available crystallographic data in the literature indicates that the compound has not been extensively characterized in its solid-state form [1] [2] [4] [10]. This lack of crystallographic information may be due to the compound's tendency to remain liquid under standard conditions, making crystallization challenging without specific temperature or solvent conditions.

Table 3: Physical and Storage Properties

PropertyValueReference
Physical StateOil [10]
Storage TemperatureRoom Temperature [1] [10]
Reported Purity95% [10]
StabilityStable at room temperature [1] [10]

The storage recommendations specify room temperature conditions, suggesting thermal stability under normal laboratory and commercial storage environments [1] [10]. The maintenance of chemical integrity at ambient temperatures indicates that the compound does not undergo significant decomposition or structural rearrangement under typical handling conditions.

The oily consistency may influence the compound's solubility profile and handling characteristics, potentially affecting its application in various chemical processes [10]. The liquid form at room temperature also suggests specific intermolecular interaction patterns that favor molecular mobility over rigid crystal lattice formation.

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol possesses the molecular formula C₁₃H₇ClF₄O and exhibits a molecular weight of 290.64 grams per mole . The empirical formula represents the simplest whole number ratio of atoms present in the compound, which in this case equals the molecular formula due to the absence of common factors among the atomic quantities. The molecular structure comprises thirteen carbon atoms arranged in two aromatic rings connected by a carbon-carbon bond, seven hydrogen atoms distributed across the aromatic systems, one chlorine atom positioned at the 4-position of the phenolic ring, four fluorine atoms with three forming a trifluoromethyl group and one as a direct ring substituent, and one oxygen atom constituting the phenolic hydroxyl group .

The structural framework exhibits a biphenyl configuration where the phenolic ring bears chlorine and fluorine substituents while the attached phenyl ring contains a trifluoromethyl group at the meta position. This extensive halogenation pattern contributes significantly to the compound's molecular weight, with the halogen atoms accounting for approximately 33% of the total molecular mass. The presence of multiple electronegative fluorine atoms creates a highly electron-deficient aromatic system that influences both the physical and chemical properties of the molecule .

Melting Point, Boiling Point, and Density

The specific melting point, boiling point, and density values for 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol have not been experimentally determined or reported in the available literature . However, analysis of structurally related compounds provides insight into the expected thermal behavior. Comparable halogenated phenolic compounds demonstrate varying thermal properties based on their substitution patterns and molecular weights.

For comparative reference, 2-chloro-4-(trifluoromethyl)phenol exhibits a melting point of 149-152°C and a density of 1.5±0.1 grams per cubic centimeter [3]. The structural similarity suggests that 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol would likely exhibit a higher melting point due to its increased molecular weight and additional aromatic ring system, which enhances intermolecular van der Waals forces and π-π stacking interactions [3].

The absence of specific thermal property data represents a significant gap in the characterization of this compound. Experimental determination of these fundamental properties would require differential scanning calorimetry for melting point determination, thermogravimetric analysis for thermal stability assessment, and pycnometry for accurate density measurements. The physical form of the compound has been reported as an oil at room temperature, suggesting a relatively low melting point despite the molecular complexity .

Solubility Profile in Organic and Aqueous Media

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol demonstrates characteristically low solubility in aqueous media, consistent with its highly lipophilic molecular structure . The compound is classified as poorly soluble in water, a property attributed to the extensive halogenation and the presence of two aromatic ring systems that reduce hydrophilic interactions. The trifluoromethyl group, in particular, contributes significantly to the hydrophobic character due to its lipophilic nature and electron-withdrawing properties.

In contrast, the compound exhibits good solubility in organic solvents, particularly dimethyl sulfoxide and ethanol . This solubility pattern is typical for halogenated aromatic compounds where the molecular structure favors dissolution in non-polar and moderately polar organic media. The phenolic hydroxyl group provides limited hydrogen bonding capability, which enables some solubility in protic solvents like ethanol, while the overall molecular framework remains compatible with aprotic solvents such as dimethyl sulfoxide.

The solubility characteristics have important implications for experimental handling and potential applications. The limited aqueous solubility may restrict bioavailability in biological systems but could be advantageous for applications requiring lipophilic properties. Formulation strategies involving organic co-solvents or surfactant systems would be necessary for applications requiring aqueous compatibility.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

Infrared spectroscopic analysis of 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol would be expected to reveal several characteristic absorption bands reflecting the diverse functional groups present in the molecular structure. The phenolic hydroxyl group would typically manifest as a broad absorption band in the 3200-3600 wavenumber range, with the exact position dependent on the extent of hydrogen bonding and intermolecular associations [4] [5]. The electron-withdrawing nature of the adjacent halogen substituents would likely shift this absorption to higher frequencies compared to simple phenols.

Aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while the aromatic carbon-carbon skeletal vibrations would be observed in the characteristic 1450-1600 wavenumber range [4] [5]. The presence of multiple fluorine atoms introduces distinctive absorption patterns, with carbon-fluorine stretching modes typically appearing in the 1000-1400 wavenumber region. The trifluoromethyl group specifically exhibits strong, sharp absorptions around 1100-1300 wavenumbers due to the symmetric and asymmetric carbon-fluorine stretching modes.

The chlorine substituent contributes carbon-chlorine stretching vibrations in the 600-800 wavenumber range, while the aromatic substitution pattern influences the fingerprint region absorption characteristics [6]. The extensive halogenation creates a complex fingerprint region that serves as a unique spectroscopic signature for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of the magnetic environments of different atomic nuclei. Proton NMR (¹H NMR) spectroscopy would reveal aromatic proton signals in the characteristic 7.0-8.0 parts per million range, with specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents [4] [5]. The phenolic hydroxyl proton would appear as a broad signal in the 4.0-7.0 parts per million region, with the exact position dependent on temperature, concentration, and solvent conditions.

Carbon-13 NMR (¹³C NMR) analysis would provide information about the aromatic carbon framework, with signals appearing in the 110-160 parts per million range [4]. The trifluoromethyl carbon would appear as a characteristic quartet in the 115-130 parts per million region due to coupling with the three equivalent fluorine atoms. The quaternary aromatic carbons bearing substituents would exhibit distinct chemical shifts reflecting their electronic environments.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy offers particularly valuable information for this highly fluorinated compound [7]. The trifluoromethyl group would produce a sharp singlet in the -60 to -65 parts per million range, while the aromatic fluorine substituent would appear in the -110 to -120 parts per million region. The integration ratios and chemical shift patterns would confirm the substitution pattern and molecular structure.

Mass Spectrometry (MS)

Mass spectrometric analysis would provide definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 290.64, corresponding to the intact molecular structure . The characteristic isotope pattern would reflect the presence of chlorine, showing a molecular ion peak followed by an M+2 peak with approximately one-third intensity due to the natural abundance of chlorine-37.

Fragmentation patterns would reveal structurally informative pathways including loss of halogen atoms, aromatic ring fragmentations, and characteristic rearrangements. Common fragmentation pathways for halogenated aromatic compounds include loss of hydrogen fluoride, hydrogen chloride, and the trifluoromethyl group. The base peak would likely correspond to a stable aromatic cation formed through loss of neutral fragments.

Tandem mass spectrometry techniques would provide additional structural confirmation through controlled fragmentation of selected precursor ions. The extensive halogenation creates distinctive fragmentation patterns that serve as molecular fingerprints for compound identification and structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy would reveal electronic transitions characteristic of the aromatic chromophore system. The compound would exhibit absorption bands in the 250-300 nanometer region corresponding to π→π* transitions of the aromatic ring systems [8]. The extended conjugation through the biphenyl framework and the influence of electron-withdrawing substituents would affect both the position and intensity of these absorptions.

The phenolic hydroxyl group introduces additional electronic transitions, potentially including charge transfer bands involving the oxygen lone pairs and the aromatic π system. The electron-withdrawing halogen substituents would generally cause bathochromic shifts (red shifts) in the absorption maxima compared to unsubstituted phenolic compounds.

Solvent effects would influence the spectroscopic properties, with protic solvents potentially affecting the phenolic hydroxyl group through hydrogen bonding interactions. The molar extinction coefficients would reflect the electronic transition probabilities and provide quantitative information for analytical applications.

Thermal Stability and Decomposition

The thermal stability of 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be inferred from the behavior of related halogenated phenolic compounds and general thermal decomposition principles. Phenolic compounds typically exhibit good thermal stability up to approximately 300°C, with decomposition processes involving multiple pathways including dehydration, dehalogenation, and aromatic ring fragmentation [9] [10].

The extensive halogenation in this compound introduces both stabilizing and destabilizing factors. The electron-withdrawing nature of the halogen substituents strengthens the aromatic carbon-carbon bonds through resonance effects, potentially enhancing thermal stability. However, carbon-halogen bonds, particularly carbon-fluorine bonds in the trifluoromethyl group, may undergo thermal cleavage at elevated temperatures, leading to decomposition products including hydrogen fluoride and hydrogen chloride [9].

Thermogravimetric analysis would reveal the decomposition profile, typically showing an initial weight loss around 400-500°C corresponding to dehalogenation and hydroxyl group elimination. Secondary decomposition processes at higher temperatures would involve aromatic ring fragmentation and carbonization. The presence of multiple fluorine atoms could lead to the formation of toxic decomposition products including hydrogen fluoride, requiring appropriate safety precautions during thermal processing [10].

Partition Coefficient and Lipophilicity

The partition coefficient, expressed as LogP (octanol/water partition coefficient), represents a critical parameter for assessing the lipophilic character of 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol. While specific experimental LogP values have not been reported for this compound, structural analysis and comparison with related molecules provide insight into its lipophilic properties.

The molecular structure exhibits strong lipophilic characteristics due to the biphenyl framework and extensive halogenation. Related compounds such as 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid demonstrate LogP values around 3.2, indicating significant lipophilicity [11]. The trifluoromethyl group is particularly notable for enhancing lipophilic character, as fluorine substitution generally increases partition coefficients compared to hydrogen analogs.

The high lipophilicity suggested by the molecular structure has important implications for biological membrane permeability and pharmacokinetic properties. Enhanced lipophilicity facilitates passive diffusion across biological membranes but may also lead to increased protein binding and potential bioaccumulation . The balance between lipophilicity and aqueous solubility represents a critical consideration for potential pharmaceutical or biological applications.

XLogP3

4.8

Dates

Last modified: 04-14-2024

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